4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C22H22FN3O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H22FN3O2/c23-19-8-4-7-18(15-19)20-16-21(17-5-2-1-3-6-17)24-26(22(20)27)10-9-25-11-13-28-14-12-25/h1-8,15-16H,9-14H2 |
InChI Key |
BLVMSDKVRQYFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through an alkylation reaction using a morpholine derivative and an appropriate alkylating agent.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Selected Pyridazinones
- Halogen Effects: The target compound’s 3-fluorophenyl group differs from the 3-chloro analog in .
- Morpholinoethyl vs. Alkyl/Benzyl Groups: The 2-morpholinoethyl group enhances solubility due to its tertiary amine, contrasting with simpler alkyl (e.g., ethyl in 14b ) or aromatic (e.g., benzyl in NOLDUQ ) substituents. Morpholine’s oxygen atom also facilitates hydrogen bonding, critical for target recognition in enzyme inhibition .
Biological Activity
4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group, which is known to enhance lipophilicity and biological availability, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H22FN3O2. Its structural characteristics include:
- Molecular Weight : 379.4 g/mol
- SMILES Notation : C1COCCN1CCN2C(=O)C(=C(C=N2)C3=CC=CC=C3)C4=CC(=CC=C4)F
- InChIKey : VWAAUHLNJPQXOB-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer and antimicrobial agent. The presence of the fluorine atom is significant as it can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, fluorinated derivatives have been shown to reduce cell viability in cancer cell lines, suggesting that this compound may possess similar effects.
A study highlighted that fluorinated compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Similar fluorinated derivatives have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and pyridazinone moieties can significantly affect biological activity. The introduction of a fluorine atom at the para position on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
Case Studies
-
Anticancer Efficacy : In vitro studies have shown that similar pyridazinone derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
Compound Cell Line IC50 (µM) Compound A MCF-7 5.0 Compound B HeLa 7.5 This compound A549 TBD -
Antimicrobial Activity : The minimum inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial properties.
Compound MIC (µM) Target Bacteria Compound C 16 S. aureus Compound D 32 E. coli This compound TBD TBD
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
